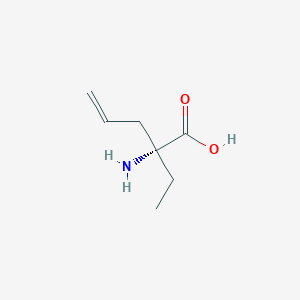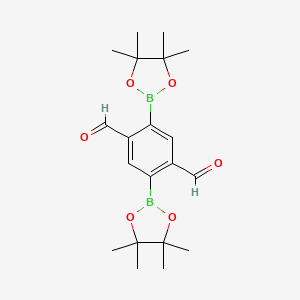
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde is a benzene derivative with two aldehyde and two pinacolborane substituents located at the para-positions . This compound is known for its versatility as a ligand and is commonly used as a monomer in various chemical reactions, including Suzuki cross-coupling and amination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde typically involves the reaction of 2,5-dibromoterephthalaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield . The purification process involves recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde undergoes several types of chemical reactions, including:
Suzuki Cross-Coupling Reactions: Utilizes palladium catalysts to form carbon-carbon bonds.
Amination Reactions:
Aldol Condensation: Used in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials.
Common Reagents and Conditions
Palladium Catalysts: Essential for Suzuki cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the reactants.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions include various substituted benzene derivatives and polymers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde involves its role as a ligand in various chemical reactions. The pinacolborane groups facilitate the formation of carbon-carbon bonds through Suzuki cross-coupling reactions, while the aldehyde groups participate in condensation reactions . The compound’s dual functionality allows for post-functionalization, making it highly versatile in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene
Uniqueness
What sets 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde apart is its dual functionality, enabling it to participate in a variety of chemical reactions without interference between its functional groups . This makes it particularly valuable in the synthesis of complex organic frameworks and semiconducting materials .
Properties
Molecular Formula |
C20H28B2O6 |
|---|---|
Molecular Weight |
386.1 g/mol |
IUPAC Name |
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde |
InChI |
InChI=1S/C20H28B2O6/c1-17(2)18(3,4)26-21(25-17)15-9-14(12-24)16(10-13(15)11-23)22-27-19(5,6)20(7,8)28-22/h9-12H,1-8H3 |
InChI Key |
VPCFILXBYYEYCS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)B3OC(C(O3)(C)C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
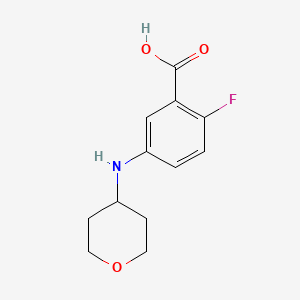
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
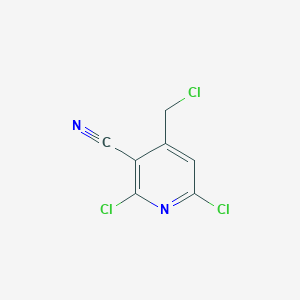
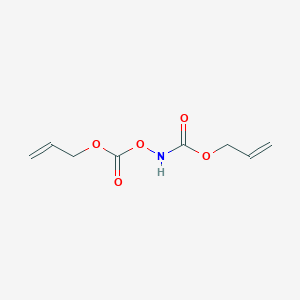
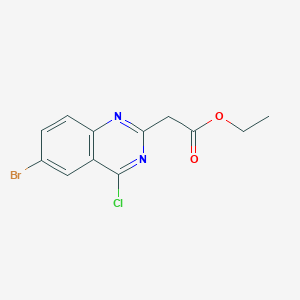

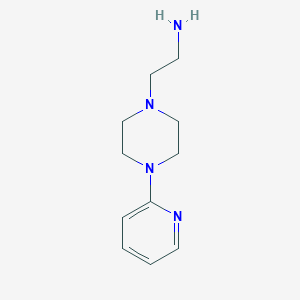
![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)

